molecular formula C13H11NO5S B229789 3-[(2-Hydroxyphenyl)sulfamoyl]benzoic acid

3-[(2-Hydroxyphenyl)sulfamoyl]benzoic acid

Cat. No. B229789
M. Wt: 293.3 g/mol
InChI Key: LJJUDIOQLWVAAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2-Hydroxyphenyl)sulfamoyl]benzoic acid, also known as HSB, is a chemical compound that has been widely studied for its potential applications in the field of medicine and biochemistry. HSB belongs to the class of sulfonamides, which are organic compounds that contain a sulfonamide functional group (-SO2NH2) attached to an aromatic ring. HSB has been found to exhibit a range of interesting properties, including anti-inflammatory, antioxidant, and antitumor activities. In

Mechanism of Action

The mechanism of action of 3-[(2-Hydroxyphenyl)sulfamoyl]benzoic acid is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins in the body. 3-[(2-Hydroxyphenyl)sulfamoyl]benzoic acid has been shown to inhibit the activity of cyclooxygenase (COX), an enzyme that is involved in the production of prostaglandins, which are inflammatory mediators. 3-[(2-Hydroxyphenyl)sulfamoyl]benzoic acid has also been shown to inhibit the activity of xanthine oxidase, an enzyme that is involved in the production of reactive oxygen species (ROS), which can cause oxidative damage to cells. In addition, 3-[(2-Hydroxyphenyl)sulfamoyl]benzoic acid has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
3-[(2-Hydroxyphenyl)sulfamoyl]benzoic acid has been found to exhibit a range of interesting biochemical and physiological effects. It has been shown to have anti-inflammatory effects by reducing the production of inflammatory mediators such as prostaglandins and cytokines. 3-[(2-Hydroxyphenyl)sulfamoyl]benzoic acid has also been shown to have antioxidant effects by reducing the production of ROS and increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. In addition, 3-[(2-Hydroxyphenyl)sulfamoyl]benzoic acid has been shown to have antitumor effects by inhibiting the growth and proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

3-[(2-Hydroxyphenyl)sulfamoyl]benzoic acid has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has also been extensively studied, and its properties and mechanisms of action are well-understood. However, there are also some limitations to the use of 3-[(2-Hydroxyphenyl)sulfamoyl]benzoic acid in lab experiments. It can be difficult to obtain in large quantities, and its solubility in water is limited, which can make it challenging to work with in certain experiments.

Future Directions

There are several future directions for further research on 3-[(2-Hydroxyphenyl)sulfamoyl]benzoic acid. One area of interest is the development of new drugs based on 3-[(2-Hydroxyphenyl)sulfamoyl]benzoic acid. Its anti-inflammatory, antioxidant, and antitumor activities make it a promising candidate for the development of new therapies for various diseases. Another area of interest is the study of the mechanisms of action of 3-[(2-Hydroxyphenyl)sulfamoyl]benzoic acid. Further research is needed to fully understand how 3-[(2-Hydroxyphenyl)sulfamoyl]benzoic acid interacts with various enzymes and proteins in the body. Finally, there is also potential for the use of 3-[(2-Hydroxyphenyl)sulfamoyl]benzoic acid as a tool in biochemical and physiological research to study the mechanisms of action of various enzymes and proteins.

Synthesis Methods

3-[(2-Hydroxyphenyl)sulfamoyl]benzoic acid can be synthesized through a multistep process that involves the reaction of 2-hydroxybenzoic acid with chlorosulfonic acid, followed by the addition of 2-aminophenol and sodium hydroxide. The resulting product is then purified through recrystallization to obtain 3-[(2-Hydroxyphenyl)sulfamoyl]benzoic acid in its pure form. The synthesis method of 3-[(2-Hydroxyphenyl)sulfamoyl]benzoic acid has been well-established and has been used in various research studies.

Scientific Research Applications

3-[(2-Hydroxyphenyl)sulfamoyl]benzoic acid has been extensively studied for its potential applications in the field of medicine and biochemistry. It has been found to exhibit anti-inflammatory, antioxidant, and antitumor activities, making it a promising candidate for the development of new drugs. 3-[(2-Hydroxyphenyl)sulfamoyl]benzoic acid has also been shown to have potential therapeutic effects on various diseases, including cancer, diabetes, and Alzheimer's disease. In addition, 3-[(2-Hydroxyphenyl)sulfamoyl]benzoic acid has been used as a tool in biochemical and physiological research to study the mechanisms of action of various enzymes and proteins.

properties

Molecular Formula

C13H11NO5S

Molecular Weight

293.3 g/mol

IUPAC Name

3-[(2-hydroxyphenyl)sulfamoyl]benzoic acid

InChI

InChI=1S/C13H11NO5S/c15-12-7-2-1-6-11(12)14-20(18,19)10-5-3-4-9(8-10)13(16)17/h1-8,14-15H,(H,16,17)

InChI Key

LJJUDIOQLWVAAH-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)O)O

Canonical SMILES

C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)O)O

Origin of Product

United States

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